3-{4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
CAS No.: 892257-76-0
Cat. No.: VC11881638
Molecular Formula: C21H23ClN4O3S
Molecular Weight: 447.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892257-76-0 |
|---|---|
| Molecular Formula | C21H23ClN4O3S |
| Molecular Weight | 447.0 g/mol |
| IUPAC Name | 3-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C21H23ClN4O3S/c1-14-4-5-15(22)13-17(14)24-8-10-25(11-9-24)18(27)3-2-7-26-20(28)19-16(6-12-30-19)23-21(26)29/h4-6,12-13H,2-3,7-11H2,1H3,(H,23,29) |
| Standard InChI Key | WUOCTSYHBZZMNU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O |
Introduction
Key Features:
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Molecular Formula: C19H21ClN4O3S
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Functional Groups:
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Ketone group in the oxobutyl chain.
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Halogen (chlorine) substitution on the phenyl ring.
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Piperazine as a flexible linker.
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This structural complexity contributes to its potential as a versatile pharmacophore in drug discovery.
Synthesis
The synthesis of thieno[3,2-d]pyrimidines generally involves:
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Preparation of the Core Scaffold: The thienopyrimidine ring is synthesized via condensation reactions involving thiophene derivatives and pyrimidine precursors .
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Functionalization: The piperazine derivative is introduced through nucleophilic substitution or amidation reactions. The oxobutyl chain is added using alkylation techniques.
General Synthetic Route:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Thiophene derivative + urea | Thienopyrimidine core |
| 2 | Piperazine derivative + chlorinated phenyl compound | Substituted piperazine |
| 3 | Alkylation with oxobutyl halide | Final compound |
Spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry are used to confirm the structure of intermediates and the final product .
Biological Activities
Thieno[3,2-d]pyrimidines are widely recognized for their diverse pharmacological properties. The specific compound under discussion has not been extensively studied but likely exhibits similar activities due to its structural similarity with other derivatives.
Potential Activities:
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Anticancer Properties:
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Anti-inflammatory Effects:
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Antimicrobial Activity:
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CNS Protective Agents:
Applications in Medicinal Chemistry
The combination of a thienopyrimidine scaffold with a piperazine moiety enhances drug-likeness by improving:
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Solubility and bioavailability.
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Binding affinity to biological targets through hydrogen bonding and hydrophobic interactions.
Research Gaps and Future Directions
While the compound shows potential in various therapeutic areas, further studies are needed:
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In Vitro and In Vivo Studies: To confirm its biological activities.
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Toxicity Profiling: To evaluate safety for clinical applications.
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Optimization: Structural modifications to enhance potency and reduce side effects.
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